1-(6-Hydroxyindan-5-yl)-ethanone
Description
1-(6-Hydroxyindan-5-yl)-ethanone is a ketonic derivative featuring a bicyclic indan scaffold substituted with a hydroxyl (-OH) group at position 6 and an acetyl (-COCH₃) group at position 3. The indan core (a fused benzene and cyclopentane ring) imparts structural rigidity, which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-(6-hydroxy-2,3-dihydro-1H-inden-5-yl)ethanone |
InChI |
InChI=1S/C11H12O2/c1-7(12)10-5-8-3-2-4-9(8)6-11(10)13/h5-6,13H,2-4H2,1H3 |
InChI Key |
SKUARYJIZAZJMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C2CCCC2=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Ethanone Derivatives
Impact of Substituent Position and Functional Groups
- Hydroxylation: Derivatives with multiple hydroxyl groups, such as 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone (8), demonstrate stronger α-glucosidase inhibition compared to mono-hydroxylated analogs. The ortho and para hydroxyl groups form hydrogen bonds with enzyme active sites, enhancing binding energy (−0.92 kcal/mol) .
- Methoxylation : Methoxy groups (e.g., at C-4 in compound 8) reduce steric hindrance and improve solubility, indirectly boosting inhibitory potency .
- Fused Ring Systems : The indan core in the target compound may offer superior metabolic stability compared to simpler phenyl or benzofuran systems due to reduced conformational flexibility .
Enzymatic and Microbial Interactions
- α-Glucosidase Inhibition: Compounds 8 and 9 exhibit IC₅₀ values lower than acarbose (−1.34 kcal/mol binding energy for gallic acid vs. −0.24 kcal/mol for acarbose), highlighting the role of phenolic hydroxyls in enzyme interaction .
- Antimicrobial Activity: Chalcones derived from 1-(4-(quinolin-8-ylamino)phenyl)ethanone show broad-spectrum antibacterial effects, likely due to the quinoline moiety enhancing membrane penetration .
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